IR-1061

Description

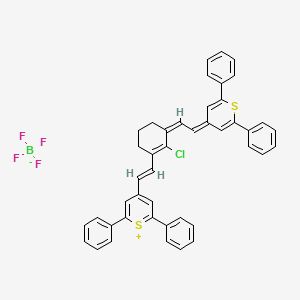

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

4-[(E)-2-[(3Z)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLZQHNDSCIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.C1CC(=C(/C(=C\C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34BClF4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746581 | |

| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155614-01-0 | |

| Record name | 4-[(E)-2-{(3Z)-2-Chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl]-2,6-diphenylthiopyran-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IR-1061 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

IR-1061 Fluorescent Dye: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

IR-1061 is a lipophilic, near-infrared (NIR) fluorescent dye that has garnered significant attention within the scientific community for its exceptional optical properties in the second near-infrared (NIR-II) window (1000-1700 nm).[1] This region of the electromagnetic spectrum offers distinct advantages for deep-tissue in vivo imaging, including reduced photon scattering, minimal tissue autofluorescence, and deeper penetration depth compared to traditional visible and NIR-I imaging.[2][3] This technical guide provides a comprehensive overview of this compound, including its core photophysical and chemical properties, detailed experimental protocols for its application in preclinical imaging, and a discussion of its current and potential utility in biomedical research and drug development.

Core Properties of this compound

This compound is a polymethine cyanine dye characterized by a hydrophobic nature, necessitating its encapsulation in nanoparticle formulations for in vivo applications.[4] Its chemical structure and key properties are summarized below.

Chemical and Photophysical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources. These values can vary depending on the solvent and the specific formulation of the dye.

| Property | Value | Solvent/Conditions |

| Chemical Formula | C₄₄H₃₄BClF₄S₂ | - |

| Molecular Weight | 749.13 g/mol | - |

| CAS Number | 155614-01-0 | - |

| Appearance | Solid powder | - |

| Melting Point | 222 °C (decomposes) | - |

| Absorption Maximum (λmax) | ~1064 nm[5] | Varies with solvent and aggregation state |

| 1051-1065 nm | Methylene chloride | |

| ~1060 nm (monomer) | Acetonitrile (ACN)[6] | |

| ~950 nm (dimer) | Acetonitrile (ACN)[6] | |

| Emission Maximum (λem) | ~1100 nm[5] | Varies with solvent and formulation |

| Quantum Yield (QY) | 1.7% | Dichloromethane |

| Storage Temperature | -20°C | - |

Experimental Protocols

Due to its hydrophobicity, this compound is typically encapsulated in nanoparticles for in vivo applications. The following protocols describe the preparation of this compound loaded nanoparticles and a general procedure for in vivo imaging.

Preparation of this compound Loaded Nanoparticles (Liposomes)

This protocol is adapted from a method for preparing this compound loaded liposomes for in vivo imaging.[7]

Materials:

-

This compound dye

-

Phospholipids (e.g., DSPC, DSPE-PEG)

-

Cholesterol

-

Chloroform

-

Phosphate-buffered saline (PBS)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator

-

Bath sonicator

Procedure:

-

Dissolve this compound, phospholipids, and cholesterol in chloroform in a round-bottom flask. The molar ratio of the lipids can be optimized for desired nanoparticle characteristics.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

-

Hydrate the lipid film with PBS by vortexing or bath sonication. This will form multilamellar vesicles.

-

To obtain unilamellar vesicles of a defined size, subject the vesicle suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be performed at a temperature above the phase transition temperature of the lipids.

-

The resulting solution of this compound loaded nanoparticles can be purified by dialysis or size exclusion chromatography to remove any free dye.

-

Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

In Vivo Angiography and Tumor Imaging Protocol

The following is a generalized protocol for in vivo imaging in a murine model using this compound loaded nanoparticles. Specific parameters such as animal model, tumor cell line, and imaging system will require optimization.

Materials:

-

This compound loaded nanoparticles

-

Tumor-bearing mouse model (e.g., subcutaneous xenograft)

-

Anesthesia (e.g., isoflurane)

-

NIR-II in vivo imaging system equipped with an appropriate laser (e.g., 1064 nm) and detector (e.g., InGaAs camera)

-

Sterile saline for injection

Procedure:

-

Anesthetize the mouse using a calibrated vaporizer with isoflurane.

-

Acquire baseline NIR-II images of the mouse before injection.

-

Administer the this compound loaded nanoparticle solution via intravenous injection (e.g., tail vein). The dosage will need to be optimized based on the nanoparticle formulation and imaging system sensitivity.

-

Immediately after injection, begin acquiring a time-series of images to visualize the vascular distribution of the nanoparticles. For angiography, imaging within the first few minutes post-injection is critical.[5]

-

For tumor imaging, continue to acquire images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the nanoparticles in the tumor tissue via the enhanced permeability and retention (EPR) effect.[8]

-

After the final imaging session, the mouse can be euthanized, and organs can be harvested for ex vivo imaging to confirm the biodistribution of the nanoparticles.[9]

-

Analyze the images to quantify fluorescence intensity in regions of interest (e.g., blood vessels, tumor).

Visualizations

Chemical Structure of this compound

A simplified representation of the this compound chemical structure.

Experimental Workflow for In Vivo Imaging

General workflow for in vivo imaging using this compound nanoparticles.

Applications and Future Directions

The primary application of this compound lies in preclinical in vivo imaging, particularly for high-resolution angiography and tumor visualization.[7][9] Its emission in the NIR-II window allows for clearer images of deep-seated biological structures. The enhanced permeability and retention (EPR) effect enables passive targeting of tumors by this compound-loaded nanoparticles, making it a valuable tool for cancer research.[8]

Future research may focus on the development of targeted this compound probes by conjugating the nanoparticles to ligands that bind to specific cellular receptors. This would enable more precise imaging of disease states and could have applications in image-guided surgery and therapy. Furthermore, the development of biodegradable and rapidly clearing nanoparticle formulations will be crucial for the clinical translation of this promising imaging agent.

References

- 1. macsenlab.com [macsenlab.com]

- 2. In Vivo Fluorescence Imaging in the Second Near-Infrared Window Using Carbon Nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d12oqns8b3bfa8.cloudfront.net [d12oqns8b3bfa8.cloudfront.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 8. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Profile of IR-1061: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the absorption and emission spectra of the near-infrared (NIR-II) fluorescent dye IR-1061. As a molecule of significant interest for in vivo imaging and other biomedical applications, a thorough understanding of its photophysical properties is paramount. This document consolidates key quantitative data, outlines typical experimental methodologies, and visualizes the fundamental principles governing its spectral behavior.

Spectroscopic Properties of this compound

This compound is a polymethine cyanine dye known for its fluorescence in the second near-infrared window (NIR-II), a region advantageous for deep-tissue imaging due to reduced light scattering and absorption by biological tissues.[1] Its core spectral characteristics are summarized below. The dye's absorption and emission profiles are notably influenced by its concentration and the surrounding solvent environment, primarily due to the equilibrium between its monomeric and dimeric forms.[1]

The monomeric form of this compound typically exhibits a primary absorption peak (λmax) in the range of 1051-1065 nm.[2][3] Concurrently, the formation of aggregates, specifically H-type dimers, leads to a secondary absorption peak at shorter wavelengths, generally observed between 890 nm and 950 nm.[1][2][4] The emission maximum is consistently reported around 1100 nm.[2][3]

Quantitative Spectroscopic Data

The following table summarizes the key photophysical parameters for this compound in various solvents and formulations as reported in the literature.

| Solvent/Medium | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (QY) | Reference |

| Acetonitrile (ACN) | 1060 nm (monomer), 950 nm (dimer) | ~1100 nm | Not Specified | [2] |

| Tetrahydrofuran (THF) | 1060 nm (monomer), 930 nm (dimer) | Not Specified | Not Specified | [1] |

| Dichloromethane (DCM) | 1051-1065 nm | Not Specified | 0.182%[5], 1.7% ± 0.5%[6], 0.0041[7] | [5][6][7][8] |

| Methanol | 1039 nm (monomer), 931 nm (shoulder) | Blue-shifted vs. free dye | Not Specified | [9] |

| Dimethylformamide (DMF) | 1064 nm | Not Specified | Not Specified | [10] |

| Encapsulated (HSA NPs) | 1060 nm, 896 nm | Blue-shifted vs. free dye | 1.15% | [9] |

| Encapsulated (Liposomes) | 1064 nm, 890 nm | 1064 nm | Not Specified | [4] |

Note: The significant variation in reported quantum yields highlights the sensitivity of this parameter to experimental conditions and measurement standards.

Factors Influencing Spectra: Monomer-Dimer Equilibrium

A critical factor governing the absorption spectrum of this compound is the equilibrium between its monomeric and dimeric states.[1] In solution, this compound molecules can associate to form dimers, a process that is influenced by concentration and the polarity of the microenvironment.[1] This dimerization results in a distinct blue-shift in the absorption spectrum, with the appearance of a peak around 900-950 nm, while the monomer absorbs at approximately 1060 nm.[1][2] An increase in dye concentration typically favors dimer formation.[1] This relationship is a key consideration for applications where predictable spectral properties are essential.

Figure 1. Factors influencing the monomer-dimer equilibrium of this compound.

Experimental Protocols

The characterization of this compound's spectral properties involves standard spectroscopic techniques. The following outlines a generalized methodology for obtaining absorption and emission spectra.

Materials and Instrumentation

-

Dye: this compound powder (dye content may vary, e.g., 80%)

-

Solvents: Spectroscopic grade solvents such as acetonitrile (ACN), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[1][2]

-

Instrumentation:

-

An ultraviolet-visible-NIR (UV-Vis-NIR) spectrophotometer is required for measuring absorption spectra.[11]

-

A spectrofluorometer or a spectrometer equipped with an appropriate detector (e.g., InGaAs) is necessary for measuring emission spectra in the NIR-II range.[11]

-

An appropriate laser source is needed for excitation (e.g., 980 nm diode laser).[11]

-

Measurement Workflow

A typical workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition, and analysis. This process ensures accurate and reproducible results.

Figure 2. Generalized workflow for measuring this compound absorption and emission spectra.

Detailed Methodologies

-

Preparation of Stock Solution: A stock solution of this compound is prepared by dissolving a known mass of the dye in a suitable organic solvent. Due to its hydrophobic nature, this compound is readily soluble in solvents like THF, DCM, and ACN.[1][2]

-

Sample Preparation for Measurement:

-

For absorption measurements , a series of dilutions are prepared from the stock solution to investigate concentration-dependent effects (i.e., monomer vs. dimer formation).[1]

-

For emission measurements , samples are typically prepared with an absorbance value within the linear range of the instrument (e.g., < 0.1) at the excitation wavelength to minimize inner filter effects.

-

-

Absorption Spectroscopy: The absorption spectra of the prepared solutions are recorded using a UV-Vis-NIR spectrophotometer over a relevant wavelength range (e.g., 700-1200 nm). The peaks corresponding to the monomer and dimer are identified.[11]

-

Emission Spectroscopy: The emission spectra are measured using a spectrofluorometer. The sample is excited at a wavelength where the dye absorbs, often near the absorption maximum of one of its forms, and the emission is collected over the NIR-II window (e.g., 1000-1400 nm).[11]

-

Quantum Yield Determination: The fluorescence quantum yield is often determined using a relative method, comparing the integrated fluorescence intensity of this compound to that of a standard reference dye with a known quantum yield in the same spectral region.[5][6] It is crucial to use a reliable standard and correct for solvent effects.[5][7]

Conclusion

The spectral properties of this compound are well-characterized, with a primary absorption peak around 1060 nm and an emission maximum near 1100 nm. A key feature is its concentration- and solvent-dependent monomer-dimer equilibrium, which gives rise to a secondary absorption peak in the 900-950 nm range. For professionals in drug development and biomedical research, understanding these fundamental photophysical characteristics and the methodologies to measure them is essential for the successful application of this compound as a NIR-II fluorescent probe. Careful control of experimental conditions is necessary to ensure reproducible and reliable spectroscopic data.

References

- 1. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 5. A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR‐II Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Designing highly emissive over-1000 nm near-infrared fluorescent dye-loaded polystyrene-based nanoparticles for in vivo deep imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01040A [pubs.rsc.org]

A Technical Guide to IR-1061 for In Vivo Imaging in the NIR-II Window

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-1061 is a polymethine cyanine dye that has garnered significant attention in the field of in vivo imaging due to its unique spectral properties. It is characterized by its absorption and emission in the second near-infrared (NIR-II) window, typically between 1000 and 1700 nm. This spectral range is highly advantageous for deep-tissue imaging in living organisms because it minimizes photon scattering and tissue autofluorescence, leading to higher spatial resolution and improved signal-to-background ratios compared to traditional imaging in the visible or first near-infrared (NIR-I) window (700-900 nm).[1][2]

This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed experimental protocols for its use in in vivo imaging, and its applications in preclinical research.

Core Properties of this compound

This compound is a hydrophobic molecule, which necessitates its encapsulation within nanocarriers for in vivo applications to ensure its solubility and stability in aqueous physiological environments.[3][4] Its chemical structure is 4-[2-[2-Chloro-3-[(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium tetrafluoroborate.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C44H34BClF4S2 | [5] |

| Molecular Weight | 749.13 g/mol | [5] |

| Appearance | Brown to black solid | [5] |

| Solubility | Soluble in organic solvents like DMSO, DCM, and THF. Insoluble in water. | [3][5][6] |

| Storage | -20°C, sealed from moisture. Stock solutions in solvent can be stored at -80°C for up to 6 months. | [5] |

Spectral Properties

The absorption and emission maxima of this compound can vary slightly depending on the solvent or its encapsulation environment.

| Property | Wavelength (nm) | Solvent/Formulation | Reference |

| Absorption Maximum (λmax) | 1064 | Not specified | [5] |

| 1051-1065 | Methylene Chloride | ||

| ~1060 | Tetrahydrofuran (monomer) | [6] | |

| ~930-950 | Tetrahydrofuran (dimer/aggregate) | [6] | |

| Emission Maximum (λem) | ~1100 | Not specified | [5] |

| 1064 | Not specified | [7] |

Quantum Yield

The quantum yield (QY) of this compound is highly dependent on its environment. Encapsulation in nanoparticles is crucial to prevent quenching by water molecules and maintain a high quantum yield in physiological conditions.[3][4]

| Quantum Yield (%) | Solvent/Formulation | Reference |

| 1.7 ± 0.5 | Dichloromethane (DCM) | [7][8] |

| 0.65 | Polystyrene-based nanoparticles (optimized) | [3] |

| 0.59 | Dichloromethane (CH2Cl2) | [9] |

| 0.0041 | Dichloromethane (DCM) | [9] |

Experimental Protocols for In Vivo Imaging

Formulation of this compound for In Vivo Administration

Due to its hydrophobicity, this compound must be formulated into a stable, biocompatible nanoparticle suspension for intravenous injection. Liposomes are a commonly used delivery vehicle.

Protocol for Preparing this compound Loaded Liposomes:

This protocol is adapted from a general method for preparing dye-loaded liposomes.[10]

-

Lipid Film Formation:

-

Prepare a stock solution of lipids in a chloroform:methanol mixture (e.g., 2:1 v/v). For anionic liposomes, a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) at an equal molar ratio can be used.[10]

-

Prepare a stock solution of this compound in the same organic solvent.

-

Combine the lipid and this compound solutions in a round-bottom flask to achieve the desired dye-to-lipid ratio (e.g., 1.5% w/w).[10]

-

Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC) to form a thin, uniform lipid film on the flask wall.[10]

-

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask and agitating. The temperature of the buffer should be above the lipid phase transition temperature.

-

The final phospholipid concentration for injection is typically around 2 mg/mL.[10]

-

-

Sizing:

-

To obtain unilamellar vesicles of a uniform size, the hydrated liposome suspension is subjected to sonication using a probe sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[10]

-

Filter the final liposome suspension through a 0.22 µm sterile filter to remove any large aggregates before in vivo use.[10]

-

In Vivo Imaging Procedure in a Mouse Model

The following is a general protocol for NIR-II fluorescence imaging of this compound in mice.

-

Animal Preparation:

-

Use athymic nude mice to minimize light scattering and absorption by fur. If using other strains, the hair in the imaging area should be removed.

-

Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation) and maintain anesthesia throughout the imaging session.[11]

-

Place the animal on a heated stage to maintain body temperature.[11]

-

-

Probe Administration:

-

Administer the this compound nanoparticle formulation via intravenous (tail vein) injection.[6]

-

The typical injection volume for a mouse is 100-200 µL.[12] The dosage will depend on the specific formulation and application. For example, a phospholipid concentration of 2 mg/mL has been used for angiography.[10]

-

-

NIR-II Imaging:

-

Place the anesthetized mouse in a NIR-II small animal imaging system equipped with an InGaAs camera, which is sensitive to wavelengths in the NIR-II region.[13]

-

Excite the this compound with a laser at a wavelength near its absorption maximum in the NIR-I region (e.g., 980 nm or 1064 nm).[3][10] The laser power should be optimized to maximize signal without causing tissue damage.

-

Collect the fluorescence emission using a long-pass filter that allows transmission of light in the NIR-II window (e.g., >1000 nm or >1100 nm).

-

Acquire images at various time points post-injection to observe the biodistribution and clearance of the probe. For vascular imaging, signals can be observed as early as 30 seconds post-injection.[5] For tumor imaging, peak accumulation may occur several hours post-injection.[14]

-

The exposure time will vary depending on the brightness of the probe and the sensitivity of the imaging system, typically ranging from milliseconds to a few seconds.[15]

-

-

Biodistribution Analysis (Ex Vivo):

-

At the end of the imaging study, euthanize the mouse and dissect the major organs (e.g., liver, spleen, kidneys, lungs, heart, and tumor if applicable).

-

Image the excised organs using the NIR-II imaging system to quantify the relative fluorescence intensity in each tissue. This provides a detailed analysis of the probe's biodistribution.[14]

-

Visualizations

Logical Relationship of this compound Properties for In Vivo Imaging

Caption: Logical flow from this compound's properties to its in vivo imaging advantages.

General Workflow for an this compound In Vivo Imaging Experiment

References

- 1. Near-infrared II fluorescence imaging | Springer Nature Experiments [experiments.springernature.com]

- 2. Deep near infrared light-excited stable synergistic photodynamic and photothermal therapies based on P-IR890 nano-photosensitizer constructed via a non-cyanine dye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing highly emissive over-1000 nm near-infrared fluorescent dye-loaded polystyrene-based nanoparticles for in vivo deep imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01040A [pubs.rsc.org]

- 4. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 11. animal.research.wvu.edu [animal.research.wvu.edu]

- 12. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]

- 14. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. raptorphotonics.com [raptorphotonics.com]

The Bimodal Virtuoso: Unveiling the Mechanism of IR-1061 in Dual Fluorescence and Photoacoustic Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of in vivo imaging, the quest for contrast agents that offer multifaceted capabilities is paramount. IR-1061, a near-infrared (NIR) cyanine dye, has emerged as a powerful tool for bimodal imaging, enabling high-resolution fluorescence imaging in the second near-infrared window (NIR-II, 1000-1700 nm) alongside sensitive photoacoustic imaging. This dual-modality approach provides complementary information, with fluorescence offering exceptional sensitivity and photoacoustic imaging delivering superior spatial resolution at greater tissue depths. This technical guide delves into the core mechanism of action of this compound, providing a comprehensive overview of its photophysical properties, the principles behind its bimodal signal generation, and detailed experimental considerations for its application.

The Core Mechanism: A Tale of Two Pathways

The ability of this compound to function as both a fluorescent and a photoacoustic contrast agent lies in the fundamental principles of molecular photophysics, which can be elegantly illustrated by a Jablonski diagram. Upon absorption of photons in the NIR range, this compound molecules are elevated from their ground electronic state (S₀) to an excited singlet state (S₁). From this excited state, the molecule can return to the ground state via two primary competing pathways: radiative decay and non-radiative decay.

-

Radiative Decay (Fluorescence): In this pathway, the excited molecule releases its energy by emitting a photon, resulting in fluorescence. For this compound, this emission occurs in the NIR-II window, a region characterized by reduced light scattering and minimal tissue autofluorescence, thereby enabling deep-tissue imaging with a high signal-to-background ratio.

-

Non-Radiative Decay (Heat Generation): Alternatively, the excited molecule can dissipate its energy as heat through vibrational relaxation and internal conversion. This non-radiative decay process is the cornerstone of photoacoustic imaging. The generated heat causes rapid thermoelastic expansion of the surrounding tissue, which in turn generates ultrasonic waves. These waves are then detected by an ultrasound transducer to form a high-resolution image of the dye's distribution.

The efficiency of each pathway is dictated by the molecule's intrinsic properties and its local microenvironment. The fluorescence quantum yield (Φf) represents the fraction of absorbed photons that are emitted as fluorescence, while the remaining energy is primarily converted into heat. A lower quantum yield implies a higher efficiency of non-radiative decay and, consequently, a stronger photoacoustic signal.

Caption: Jablonski diagram illustrating the photophysical pathways of this compound.

Optimizing Bimodal Performance: The Role of Nanoparticle Formulation

To harness the full potential of this compound for in vivo applications, it is typically encapsulated within nanoparticles. This serves several critical purposes: it enhances the dye's solubility and stability in aqueous environments, prevents its rapid clearance from the bloodstream, and allows for targeted delivery to specific tissues or cells. The formulation of these nanoparticles significantly influences the photophysical properties of this compound and, consequently, its bimodal imaging performance.

The formation of molecular aggregates, such as J-aggregates and H-aggregates, within the nanoparticle core can dramatically alter the absorption and emission spectra, as well as the balance between radiative and non-radiative decay pathways.

-

J-aggregates: These head-to-tail arrangements of dye molecules often lead to a red-shift in the absorption spectrum and can enhance fluorescence emission.

-

H-aggregates: In these face-to-face arrangements, fluorescence is often quenched, leading to a more dominant non-radiative decay pathway and, therefore, a stronger photoacoustic signal.

By carefully controlling the nanoparticle composition and the loading concentration of this compound, it is possible to tune the degree of aggregation and thereby optimize the balance between fluorescence and photoacoustic signal generation for a specific application.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for comparison and experimental design.

| Photophysical Property | Value | Solvent/Formulation | Reference |

| Absorption Max (λabs) | ~1064 nm | Dichloromethane | [1] |

| ~1039 nm | Methanol | [2] | |

| Emission Max (λem) | ~1100 nm | Dichloromethane | [1] |

| Varies with formulation | Nanoparticles | [2] | |

| Quantum Yield (Φf) | 1.70% | Dichloromethane | [3] |

| 1.15% | HSA Nanoparticles | [2] | |

| 0.38% | PFTQ-PEG-Gd NPs | [4] | |

| Photothermal Conversion Efficiency (η) | 26% | PFTQ-PEG-Gd NPs | [5] |

Key Experimental Protocols

Synthesis of this compound Loaded Nanoparticles (One-Pot Method)

This protocol describes a general one-pot synthesis for encapsulating this compound into a polymeric nanoparticle formulation.

Materials:

-

This compound dye

-

Poly(lactic-co-glycolic acid) (PLGA) or other suitable polymer

-

Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA) or other suitable surfactant

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

Procedure:

-

Dissolve a specific amount of this compound and the encapsulating polymer (e.g., PLGA) in a minimal amount of a water-miscible organic solvent like DMSO.

-

In a separate vial, dissolve the surfactant (e.g., PEG-PLGA) in deionized water.

-

Rapidly inject the organic phase (this compound and polymer solution) into the aqueous surfactant solution under vigorous stirring or sonication.

-

Continue stirring for several hours to allow for nanoparticle self-assembly and solvent evaporation.

-

Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove any remaining organic solvent and free dye.

-

Characterize the nanoparticles for size, zeta potential, and dye loading efficiency.

Caption: Workflow for the synthesis of this compound loaded nanoparticles.

In Vivo Bimodal Imaging Protocol

This protocol outlines the general steps for performing bimodal fluorescence and photoacoustic imaging in a small animal model.

Animal Model:

-

Nude mice bearing subcutaneous tumors are commonly used.

Instrumentation:

-

A bimodal imaging system capable of both NIR-II fluorescence and photoacoustic imaging.

-

Anesthesia system (e.g., isoflurane).

-

Animal warming pad.

Procedure:

-

Anesthetize the mouse using isoflurane and place it on the imaging stage. Maintain anesthesia throughout the imaging session.

-

Acquire pre-injection baseline fluorescence and photoacoustic images of the tumor region.

-

Intravenously inject the this compound nanoparticle suspension via the tail vein. The injection volume and concentration should be optimized based on the nanoparticle formulation and animal model.

-

Acquire fluorescence and photoacoustic images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 24h) to monitor the biodistribution and tumor accumulation of the nanoparticles.

-

For fluorescence imaging, use an appropriate excitation laser (e.g., 808 nm or 980 nm) and a long-pass filter to collect the NIR-II emission.

-

For photoacoustic imaging, use a pulsed laser tuned to the absorption maximum of the this compound formulation and an ultrasound transducer to detect the generated acoustic signals.

-

Analyze the images to quantify the signal enhancement in the tumor region compared to surrounding tissues.

Caption: General workflow for in vivo bimodal imaging.

Conclusion

This compound stands as a testament to the power of fundamental photophysics in driving innovation in biomedical imaging. Its ability to navigate the delicate balance between radiative and non-radiative decay pathways, particularly when encapsulated within tailored nanoparticle formulations, makes it an invaluable tool for researchers. By providing both high-sensitivity fluorescence and high-resolution photoacoustic data from a single agent, this compound opens new avenues for preclinical research and holds significant promise for future clinical applications in diagnostics and image-guided therapy. This guide provides a foundational understanding and practical framework for leveraging the unique bimodal capabilities of this compound in your research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 5. Fluorescence | Scientific Volume Imaging [svi.nl]

An In-depth Technical Guide to NIR-II Fluorescence: Core Principles and Applications of IR-1061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles of second near-infrared (NIR-II) fluorescence imaging, with a specific focus on the organic dye IR-1061. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge and practical methodologies required to leverage this powerful imaging modality.

Core Principles of NIR-II Fluorescence

Fluorescence imaging in the second near-infrared window (NIR-II), spanning wavelengths from 1000 to 1700 nm, has emerged as a transformative technology in preclinical and biomedical research.[1][2] This spectral region offers significant advantages over traditional visible and first near-infrared (NIR-I, 700-900 nm) imaging due to the distinct optical properties of biological tissues at these longer wavelengths.[3][4] The primary benefits of NIR-II imaging include deeper tissue penetration, higher spatial resolution, and an improved signal-to-background ratio (SBR).[5][6]

These advantages are rooted in the reduced photon scattering and minimal tissue autofluorescence in the NIR-II window.[1][7] Light scattering, which decreases with increasing wavelength, is a major contributor to image blurring and loss of resolution in biological tissues.[8] Furthermore, endogenous fluorophores in tissues, which create background noise, have significantly lower emission in the NIR-II range.[9][10] This combination of reduced scattering and lower autofluorescence allows for the clear visualization of deep-seated biological structures and processes.[2][5]

This compound: A Key Fluorophore for NIR-II Imaging

This compound is a commercially available polymethine cyanine dye that has garnered significant attention for its fluorescent properties within the NIR-II window.[7][11] Its chemical structure allows for strong absorption and emission in this long-wavelength region, making it a valuable tool for in vivo imaging.[1][7]

Photophysical Properties of this compound

The key photophysical characteristics of this compound are summarized in the table below. These properties can be influenced by the solvent environment and whether the dye is in a free or encapsulated form.[11][12]

| Property | Value | Notes |

| Maximum Absorption (λ_max,abs_) | ~1060-1064 nm | In organic solvents like acetonitrile and methanol.[13][14] A secondary peak or shoulder can be observed around 890-950 nm, often attributed to dimer formation.[13][14] |

| Maximum Emission (λ_max,em_) | ~1100 nm | In organic solvents.[13][14] |

| Quantum Yield (Φ_F_) | 0.59% - 1.7% | Varies significantly with the solvent and measurement conditions. For instance, a certified value of 0.59% in CH₂Cl₂ has been reported, while a value of 1.7% is also cited.[15][16][17] When encapsulated in nanoparticles, the quantum yield can be altered.[18] |

| Extinction Coefficient (ε) | High | Contributes to its brightness as a fluorescent probe. |

| Solubility | Soluble in organic solvents (e.g., DMSO, acetonitrile), poorly soluble in water.[11][14] | Its hydrophobicity necessitates encapsulation for in vivo applications.[11][19] |

| Photostability | Moderate | Can be improved by encapsulation in nanoparticles.[12] |

Challenges and Solutions: Encapsulation of this compound

A primary challenge in utilizing this compound for biological applications is its poor water solubility and potential for aggregation in aqueous environments, which can lead to fluorescence quenching.[11] To overcome this, this compound is often encapsulated within biocompatible nanoparticles or liposomes.[7][20][21] This encapsulation not only improves its stability and solubility in physiological conditions but can also enhance its photostability and quantum yield.[12][17] Common encapsulation materials include polymers like PEG-b-PLA and human serum albumin (HSA).[19][20]

Experimental Protocols

Preparation of this compound-Loaded Nanoparticles

This protocol describes a general method for encapsulating this compound into polymer micelles using a nanoprecipitation method, adapted from various sources.[19][21][22]

Materials:

-

This compound dye

-

Block copolymer (e.g., PEG-b-PLA, DSPE-PEG)

-

Organic solvent (e.g., acetonitrile, tetrahydrofuran)

-

Deionized water

-

Dialysis membrane (appropriate molecular weight cutoff)

-

Magnetic stirrer

-

Ultrasonicator (optional)

Methodology:

-

Dissolution: Dissolve the chosen polymer and this compound in the organic solvent. The ratio of polymer to dye should be optimized for the specific application.

-

Nanoprecipitation: While vigorously stirring, rapidly inject the organic solution of polymer and dye into deionized water. This will cause the hydrophobic polymer blocks to self-assemble into micelles, encapsulating the hydrophobic this compound in their core.

-

Solvent Removal: Continue stirring the solution for several hours in a fume hood to allow the organic solvent to evaporate.

-

Purification: Purify the nanoparticle suspension to remove free dye and excess polymer using dialysis against deionized water for 24-48 hours, with frequent water changes.

-

Characterization: Characterize the resulting nanoparticles for size, zeta potential, and dye loading efficiency using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis-NIR spectrophotometry.

In Vivo NIR-II Fluorescence Imaging

This protocol provides a general guideline for performing in vivo NIR-II fluorescence imaging in a small animal model, such as a mouse.

Materials and Equipment:

-

This compound formulation (e.g., encapsulated nanoparticles) in a sterile buffer (e.g., PBS)

-

Small animal model (e.g., mouse)

-

Anesthesia system (e.g., isoflurane)

-

NIR-II imaging system equipped with:

-

Animal warming pad

Methodology:

-

Animal Preparation: Anesthetize the animal using an appropriate method and place it on the imaging stage. Maintain the animal's body temperature using a warming pad.

-

Baseline Imaging: Acquire a pre-injection (baseline) image of the region of interest.

-

Probe Administration: Inject the this compound formulation intravenously via the tail vein. The dosage should be optimized based on the formulation and animal model.

-

Image Acquisition: Acquire a series of images at different time points post-injection to observe the biodistribution and clearance of the probe. The exposure time and laser power should be adjusted to achieve a good signal-to-noise ratio without saturating the detector.[3]

-

Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest over time. The signal-to-background ratio can be calculated to assess the imaging contrast.

Signaling Pathways and Logical Relationships

The application of this compound in drug development often involves its use as a passive targeting agent, accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. This process can be visualized as a logical flow.

Conclusion

NIR-II fluorescence imaging, facilitated by dyes like this compound, offers unprecedented opportunities for deep-tissue, high-resolution biological imaging. While challenges such as the hydrophobicity of this compound exist, formulation strategies like nanoparticle encapsulation have proven effective in overcoming these limitations. The detailed protocols and fundamental principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore and apply this cutting-edge imaging modality in their work. The continued development of novel NIR-II fluorophores and imaging technologies promises to further expand the capabilities and applications of this powerful technique in biomedical science.

References

- 1. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Progress in NIR-II Contrast Agent for Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo NIR-II Small Animal Imaging with C-RED 2- Oxford Instruments [andor.oxinst.com]

- 4. NIR-II Probes for In vivo Imaging | Teledyne Vision Solutions [teledynevisionsolutions.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis [frontiersin.org]

- 7. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spiedigitallibrary.org [spiedigitallibrary.org]

- 11. Near Infrared Fluorescent Nanostructure Design for Organic/Inorganic Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. OPG [opg.optica.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Effect of the enantiomeric structure of hydrophobic polymers on the encapsulation properties of a second near infrared (NIR-II) fluorescent dye for in vivo deep imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. J-aggregates albumin-based NIR-II fluorescent dye nanoparticles for cancer phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Encapsulation-Dependent Enhanced Emission of Near-Infrared Nanoparticles Using in vivo Three-Photon Fluorescence Imaging [frontiersin.org]

- 23. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

A Technical Guide to IR-1061 Dye for Deep Tissue Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-1061, focusing on its applications in deep tissue imaging. This document consolidates key data, outlines experimental methodologies, and visualizes workflows to support researchers in leveraging this powerful tool for in vivo studies.

Introduction to this compound

This compound is a hydrophobic cyanine dye that exhibits fluorescence in the second near-infrared (NIR-II) window, a spectral region (1000-1700 nm) advantageous for deep tissue imaging.[1][2] The longer wavelengths of light in the NIR-II window experience reduced photon scattering and minimal tissue autofluorescence, enabling deeper tissue penetration and higher spatial resolution compared to traditional visible and NIR-I (700-900 nm) imaging.[1][2][3]

Due to its hydrophobic nature, this compound requires encapsulation within a carrier, such as nanoparticles or micelles, to ensure its solubility and stability in aqueous biological environments.[4][5] This encapsulation also provides a versatile platform for surface modification and targeted delivery.

Core Properties and Quantitative Data

The physicochemical and spectral properties of this compound are critical for designing and interpreting deep tissue imaging experiments. The following tables summarize key quantitative data for the dye.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C44H34BClF4S2 | [6] |

| Molecular Weight | 749.13 g/mol | [6] |

| Appearance | Brown to black solid powder | [6] |

| Melting Point | 222 °C (decomposes) | [7] |

| Solubility | Soluble in organic solvents like DMSO and methylene chloride. Insoluble in water. | [6][8][9] |

| Storage | -20°C, sealed from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [6] |

Spectroscopic Properties

| Parameter | Value | Solvent/Conditions | Source(s) |

| Absorption Maxima (λ_abs_) | 1051-1065 nm | Methylene Chloride | [7] |

| ~1060 nm (Monomer) | Acetonitrile (ACN) | [8] | |

| ~950 nm (Dimer) | Acetonitrile (ACN) | [8] | |

| ~890 nm (Shoulder peak) | - | [6] | |

| Emission Maximum (λ_em_) | ~1100 nm | Acetonitrile (ACN) | [6][8] |

| Quantum Yield (QY) | 1.70 ± 5% | - | [3][10] |

| 0.65% | Encapsulated in optimized OTN-PSt-PEG NP | [11] | |

| 0.182% | Dichloromethane | [12] |

Experimental Protocols and Methodologies

The successful application of this compound in deep tissue imaging hinges on the proper preparation of the dye formulation and the execution of the in vivo imaging experiment. Due to its hydrophobicity, a common approach is to encapsulate this compound into nanoparticles.

Preparation of this compound-Loaded Nanoparticles (General Protocol)

This protocol provides a generalized workflow for encapsulating this compound into polymer-based nanoparticles, a common strategy for in vivo applications.[4][5][13]

Materials:

-

This compound dye

-

Amphiphilic block copolymer (e.g., DSPE-PEG, PLGA-PEG)

-

Organic solvent (e.g., Acetonitrile (ACN), Tetrahydrofuran (THF))

-

Deionized water

-

Dialysis membrane

Procedure:

-

Dissolution: Dissolve the amphiphilic block copolymer and this compound in an organic solvent.

-

Nanoprecipitation: Rapidly inject the organic solution into deionized water while stirring. This causes the hydrophobic components to self-assemble into nanoparticles, encapsulating the this compound dye.

-

Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure or by stirring at room temperature.

-

Purification: Purify the nanoparticle suspension to remove free dye and excess polymer. This is typically done by dialysis against deionized water or by centrifugation and resuspension.

-

Characterization: Characterize the nanoparticles for size, polydispersity, dye loading efficiency, and fluorescence properties.

In Vivo Deep Tissue Imaging Protocol (General Workflow)

This section outlines a typical workflow for performing deep tissue fluorescence imaging in a murine model using this compound-loaded nanoparticles.[6][14]

Animal Model:

-

Nude mice (e.g., Balb/c) are commonly used to minimize signal attenuation from fur.

Procedure:

-

Probe Administration: Administer the this compound-loaded nanoparticle suspension to the animal, typically via intravenous (tail vein) injection. The dosage and volume will depend on the specific formulation and animal model.[6]

-

Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) to immobilize it during imaging.

-

Image Acquisition:

-

Place the anesthetized mouse in an in vivo imaging system equipped for NIR-II fluorescence detection.

-

Excite the sample using a laser with a wavelength close to the absorption maximum of the this compound formulation (e.g., 980 nm or 1064 nm).

-

Collect the emitted fluorescence using a detector sensitive to the NIR-II range (e.g., InGaAs camera) and appropriate long-pass filters (e.g., >1000 nm).

-

Acquire images at various time points post-injection to observe the biodistribution and clearance of the nanoparticles. Signals in blood vessels can often be observed shortly after injection (e.g., 30 seconds), with accumulation in organs like the liver and spleen occurring later.[6]

-

-

Data Analysis: Analyze the acquired images to quantify the fluorescence intensity in regions of interest.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows for the application of this compound in deep tissue imaging.

Caption: A flowchart illustrating the key steps in the preparation and characterization of this compound loaded nanoparticles.

Caption: A step-by-step workflow for conducting in vivo deep tissue imaging experiments using an this compound based probe.

Applications in Research and Development

The unique properties of this compound make it a valuable tool for a range of research and drug development applications:

-

Preclinical Imaging: Non-invasively visualizing anatomical structures, such as blood vessels, and monitoring physiological processes in small animal models.[6]

-

Pharmacokinetics and Biodistribution: Tracking the in vivo fate of drug delivery systems by labeling them with this compound.[6]

-

Tumor Imaging: Characterizing the tumor microenvironment and assessing the targeting efficiency of cancer therapies.[9]

-

Image-Guided Surgery: Providing real-time visual guidance to surgeons for the precise removal of diseased tissue.

Conclusion

This compound is a potent NIR-II fluorescent dye with significant potential for advancing deep tissue imaging. Its favorable optical properties, when combined with appropriate formulation strategies to overcome its hydrophobicity, enable high-resolution in vivo imaging with deep tissue penetration. This guide provides a foundational resource for researchers and scientists looking to incorporate this compound into their studies, from understanding its core properties to implementing experimental workflows. As research in NIR-II imaging continues to grow, the applications of this compound in biomedical research and drug development are expected to expand further.

References

- 1. In Vivo High-Contrast Biomedical Imaging in the Second Near-Infrared Window Using Ultrabright Rare-Earth Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rational design of a NIR-II fluorescent nanosystem with maximized fluorescence performance and applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00516B [pubs.rsc.org]

- 7. Molecular Fluorophores for Deep-Tissue Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Fluorescence Imaging in the Second Near-Infrared Window Using Carbon Nanotubes | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Designing highly emissive over-1000 nm near-infrared fluorescent dye-loaded polystyrene-based nanoparticles for in vivo deep imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01040A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Near-Infrared Imaging Method for the In Vivo Assessment of the Biodistribution of Nanoporous Silicon Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of IR-1061 in Advancing Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The near-infrared (NIR) cyanine dye, IR-1061, is emerging as a potent tool in the arsenal against cancer. Its strong absorbance in the second near-infrared (NIR-II) window (1000-1700 nm) allows for deeper tissue penetration of light, making it an ideal candidate for a range of applications in oncology research, from high-resolution in vivo imaging to targeted therapies. This technical guide provides an in-depth exploration of the core uses of this compound in cancer research, detailing experimental protocols, summarizing key quantitative data, and visualizing complex biological and experimental workflows.

Core Applications of this compound in Oncology

This compound's utility in cancer research is primarily centered around its exceptional photothermal conversion efficiency. When irradiated with NIR light, this compound rapidly converts light energy into heat, a property harnessed in photothermal therapy (PTT) to induce localized hyperthermia and subsequent tumor cell death. Furthermore, its intrinsic fluorescence in the NIR-II region enables high-contrast, deep-tissue bioimaging for tumor visualization and tracking. To overcome its inherent hydrophobicity and improve tumor accumulation, this compound is often encapsulated within nanoparticles, which also opens avenues for its use as a drug delivery vehicle.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing this compound in different nanoparticle formulations for cancer research.

| Nanoparticle Formulation | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Photothermal Conversion Efficiency (η) (%) | Key Findings |

| This compound-loaded Apoferritin (IR-AFN@PTX-FA) | ~20 | Not Reported | Not Reported | Not Reported | Enhanced solubility of this compound and paclitaxel; effective NIR-II photothermal effect.[1] |

| P2@IR1061-RGD | Not Reported | Not Reported | Not Reported | 48.9 | Prevents aggregation of this compound, leading to high photothermal conversion efficiency.[2] |

| This compound-loaded OTN-PSt-PEG NP | Sub-100 | Not Reported | Not Reported | Not Reported | Quantum yield of 0.65%; suitable for in vivo deep imaging.[3] |

| This compound-loaded Micellar Nanoparticles | Not Reported | Not Reported | Not Reported | Not Reported | Heat treatment of nanoparticles can improve fluorescence properties.[4] |

| In Vivo Study Parameters | Animal Model | Tumor Model | Nanoparticle Formulation | Laser Wavelength (nm) | Laser Power Density (W/cm²) | Treatment Duration | Outcome |

| Photothermal-Chemotherapy | Balb/c nude mice | 4T1 subcutaneous xenograft | IR-AFN@PTX-FA | 1064 | 0.75 | 5 min, daily for 3 days | Significant tumor inhibition.[1] |

| Photothermal Therapy | Not Specified | Not Specified | P2@IR1061-RGD | 1064 | 1 | 10 min | Not Reported |

| In Vivo Imaging | BALB/c nude mice | Colon-26 subcutaneous | OTN-MNPs containing this compound | 980 (excitation) | Not Applicable | Not Applicable | Successful visualization of blood vessels and tumor tissue.[4] |

| Photothermal Therapy | Nude mice | U373 human glioma xenograft | PEG-coated nanoshells | Near-infrared | Not Reported | Not Reported | Improved survival and tumor regression.[5] |

| Photothermal Therapy | Immune-competent mice | CT26.WT murine colon carcinoma | PEG-coated nanoshells | 808 | 4 | 3 min | Complete tumor abatement.[6] |

Experimental Protocols

Formulation of this compound Loaded Nanoparticles

This protocol provides a generalized method for encapsulating the hydrophobic this compound dye into a polymer-based nanoparticle for improved biocompatibility and tumor targeting.

Materials:

-

This compound dye

-

DSPE-PEG2k (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

-

Apoferritin (or other suitable polymer/lipid)

-

Acetonitrile (ACN)

-

Distilled water

-

Dialysis membrane (MWCO 10 kDa)

-

Centrifugal filter units (MWCO 10 kDa)

Procedure:

-

Dissolve DSPE-PEG2k and this compound in acetonitrile.[4]

-

Rapidly inject this organic solution into distilled water while stirring vigorously to initiate nanoparticle self-assembly via nanoprecipitation.[7]

-

Continue stirring for several hours at room temperature to allow for the evaporation of acetonitrile.[4]

-

For formulations involving protein cages like apoferritin, this compound can be conjugated with PEG and then mixed with the apoferritin solution.[1]

-

Purify the resulting nanoparticle suspension to remove free this compound and other reactants. This can be achieved through dialysis against distilled water for 24-48 hours or by using centrifugal filter units.[4]

-

Characterize the nanoparticles for size, zeta potential, and this compound loading efficiency using techniques such as dynamic light scattering (DLS), electrophoretic light scattering (ELS), and UV-Vis-NIR spectrophotometry.

In Vivo Photothermal Therapy in a Mouse Model

This protocol outlines a typical procedure for evaluating the efficacy of this compound-based nanoparticles for photothermal therapy in a subcutaneous tumor model in mice.

Materials:

-

Tumor-bearing mice (e.g., Balb/c nude mice with 4T1 xenografts).[1]

-

This compound loaded nanoparticles suspended in sterile PBS.

-

NIR laser with a specific wavelength (e.g., 808 nm or 1064 nm).[1][6]

-

Anesthesia for mice.

-

Calipers for tumor measurement.

Procedure:

-

Establish a subcutaneous tumor model by injecting cancer cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

-

Randomly divide the mice into control and treatment groups (e.g., PBS, PBS + Laser, Nanoparticles only, Nanoparticles + Laser).

-

Administer the this compound loaded nanoparticles intravenously via the tail vein. The dosage will depend on the nanoparticle formulation and this compound concentration.

-

Allow the nanoparticles to accumulate in the tumor. The optimal accumulation time should be determined through biodistribution studies, but a common time point is 24 hours post-injection.[1]

-

Anesthetize the mice and irradiate the tumor region with the NIR laser for a predetermined duration (e.g., 5-10 minutes) and power density (e.g., 0.75-4 W/cm²).[1][6]

-

Monitor tumor growth by measuring tumor volume with calipers every few days.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.

-

At the end of the study, euthanize the mice and excise the tumors and major organs for histological analysis (e.g., H&E staining) to assess treatment efficacy and potential side effects.

Mechanism of Action: Photothermal-Induced Cell Death

The primary mechanism of action for this compound in cancer therapy is the induction of cell death through hyperthermia. Upon NIR irradiation, the localized heat generated by this compound leads to a rapid increase in temperature within the tumor microenvironment. This thermal stress can trigger several cell death pathways.

-

Apoptosis: At milder temperatures, the heat can induce programmed cell death, or apoptosis. This involves the activation of a cascade of caspases, leading to DNA fragmentation and the formation of apoptotic bodies, which are then cleared by phagocytes without inducing a significant inflammatory response.

-

Necrosis: At higher temperatures, the cellular damage is more severe, leading to necrosis. This is a form of uncontrolled cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response.

-

Other Pathways: Recent studies suggest that PTT can also induce other forms of regulated cell death, such as ferroptosis (an iron-dependent form of cell death characterized by lipid peroxidation) and pyroptosis (a pro-inflammatory form of programmed cell death).[8][9] The activation of these pathways can further contribute to tumor destruction and may even stimulate an anti-tumor immune response.

Conclusion

This compound is a versatile and powerful agent in the field of cancer research. Its unique optical properties in the NIR-II window, coupled with its high photothermal conversion efficiency, make it an excellent candidate for developing advanced theranostic platforms. By formulating this compound into nanoparticles, researchers can overcome its limitations and enhance its therapeutic efficacy and imaging capabilities. The detailed protocols and data presented in this guide are intended to provide a solid foundation for scientists and drug development professionals to explore and harness the full potential of this compound in the ongoing fight against cancer. Further research into novel nanoparticle formulations and combination therapies will undoubtedly continue to expand the applications of this promising NIR dye.

References

- 1. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Designing highly emissive over-1000 nm near-infrared fluorescent dye-loaded polystyrene-based nanoparticles for in vivo deep imaging - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01040A [pubs.rsc.org]

- 4. Heat Treatment Effects for Controlling Dye Molecular States in the Hydrophobic Core of Over-1000 nm Near-Infrared (NIR-II) Fluorescent Micellar Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanoshell-mediated photothermal therapy improves survival in a murine glioma model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photo-thermal tumor ablation in mice using near infrared-absorbing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Near-infrared-II molecular dyes for cancer imaging and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photothermal-triggered non-apoptotic regulated cell death-related pathway regulation boosts systemic antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

IR-1061 as a Photothermal Therapy Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the near-infrared (NIR) cyanine dye IR-1061 and its application as a potent agent for photothermal therapy (PTT). Due to its strong absorbance in the second near-infrared (NIR-II) window, this compound offers significant advantages for deep-tissue cancer therapy. This document outlines the core properties of this compound, details various nanoparticle-based delivery systems, presents key quantitative data, and provides comprehensive experimental protocols for its evaluation.

Core Concepts and Properties of this compound

This compound is a commercially available cyanine dye characterized by its high absorption in the NIR-II region (around 1064 nm) and a low fluorescence quantum yield.[1][2] This inherent property makes it an excellent candidate for photothermal therapy, a minimally invasive cancer treatment that utilizes light-to-heat conversion to ablate tumor cells.[3] The primary challenge for the biomedical application of this compound is its hydrophobicity, which necessitates the use of nanocarriers to improve its solubility and stability in physiological environments.[1][2]

Nanoparticle-Based Formulations of this compound

To overcome the limitation of poor water solubility and to enhance tumor-specific accumulation, this compound is commonly encapsulated within various nanoparticle platforms. These nanocarriers not only improve the biocompatibility of the dye but also allow for the co-delivery of other therapeutic agents, enabling synergistic treatment modalities.

Protein-Based Nanoparticles

Apoferritin (AFN) and human serum albumin (HSA) are natural proteins that have been successfully used to encapsulate this compound. For instance, a multifunctional nanoplatform using apoferritin was developed to co-load this compound and the chemotherapeutic drug paclitaxel (PTX).[1] This formulation demonstrated excellent water solubility and physiological stability.[1] Similarly, HSA-based nanoparticles loaded with this compound have shown strong photothermal conversion effects.[4]

Liposomal Formulations

Liposomes, which are vesicular structures composed of lipid bilayers, are another effective delivery system for this compound. The dye can exist in both a free and an H-aggregated state within the liposomal bilayer.[5][6] The H-aggregated state is particularly advantageous for PTT as it promotes the conversion of light into heat.[7]

Polymeric Micelles and Nanoparticles

Block copolymers such as PEG-PLGA, PEG-PLA, and PEG-PCL can self-assemble into micellar nanoparticles that can encapsulate hydrophobic molecules like this compound in their core.[8] The choice of polymer can be optimized by matching its solubility parameters with that of this compound to achieve high encapsulation efficiency and stability.[8]

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data for various this compound-based nanoparticle formulations, providing a comparative overview of their physicochemical properties and photothermal efficacy.

| Formulation | Core/Shell Material | Particle Size (nm) | Zeta Potential (mV) | Absorption Max (nm) | Photothermal Conversion Efficiency (PCE) | Reference |

| IR-AFN@PTX-FA | Apoferritin | ~20 | Not Specified | 1064 | Not Specified | [1] |

| SDLI | Amide-sericin/Aldehyde-polyhydroxy glucan | Not Specified | Not Specified | Not Specified | 48.9% | [9][10] |

| IR1061@HSA | Human Serum Albumin | ~100 | Not Specified | 896, 1060 | Not Specified | [11] |

| IALP-4 | Anionic Liposome (DPPG/DPPC) | ~130 | Not Specified | ~800, 1061 | Not Specified | [5][6] |

| OTN-MNPs | DSPE-PEG | 8-10 | Not Specified | 900, 1060 | Not Specified | [12] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound based nanoparticles for photothermal therapy.

Synthesis of this compound Loaded Apoferritin Nanoparticles (IR-AFN@PTX-FA)

Materials:

-

This compound dye

-

SH-PEG5000-NH2

-

Dimethyl sulfoxide (DMSO)

-

Apoferritin (AFN)

-

FA-PEG5000-NHS

-

1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Paclitaxel (PTX)

-

Deionized water

-

Dialysis bag (MWCO: 7000 Da)

Procedure:

-

Dissolve 100 mg of SH-PEG5000-NH2 and 50 mg of this compound in 50 mL of DMSO.

-

React the mixture at room temperature for 36 hours.

-

Remove the DMSO by distillation under reduced pressure.

-

Dissolve the resulting product in deionized water.

-

Remove unreacted PEG using a dialysis bag (MWCO: 7000 Da) against deionized water.

-

Lyophilize the purified product to obtain IR-PEG.

-

Mix IR-PEG and FA-PEG5000-NHS (2:1 w/w ratio).

-

Add the mixture to a 3 mg/mL AFN aqueous solution in the presence of 15 mg of NHS and 25 mg of EDC.

-

Allow the reaction to proceed for 36 hours at room temperature to form IR-AFN-FA.

-

Incorporate PTX into the IR-AFN-FA nanoparticles.[1]

In Vitro Photothermal Effect and Cytotoxicity Assay

Materials:

-

4T1 breast cancer cells

-

96-well plates

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound nanoparticle formulation

-

1064 nm NIR laser

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Seed 4T1 cells into a 96-well plate at a density of 1 × 10^4 cells/mL and incubate for 12 hours.

-

Treat the cells with different concentrations of the this compound nanoparticle formulation and incubate for another 24 hours.

-

For the PTT group, irradiate the cells with a 1064 nm laser at a power density of 0.75 W/cm^2 for 5 minutes.

-

Record the temperature changes and capture thermal images during irradiation.

-

After irradiation, incubate the cells for an additional 24 hours.

-

Assess cell viability using the CCK-8 assay according to the manufacturer's instructions.[1]

In Vivo Photothermal Therapy in a Tumor-Bearing Mouse Model

Materials:

-

4T1 tumor-bearing BALB/c mice

-

This compound nanoparticle formulation

-

Phosphate-buffered saline (PBS)

-

1064 nm NIR laser with a power controller

-

Infrared thermal imaging camera

-

Calipers for tumor measurement

Procedure:

-

When the tumor volume reaches a predetermined size (e.g., ~100 mm³), randomly divide the mice into treatment groups (e.g., PBS, this compound nanoparticles, PBS + Laser, this compound nanoparticles + Laser).

-

Intravenously inject the mice with the this compound nanoparticle formulation or PBS.

-

At a predetermined time point post-injection (e.g., 24 hours), anesthetize the mice.

-

For the laser-treated groups, irradiate the tumor site with a 1064 nm laser (e.g., 0.75 W/cm^2) for a specified duration (e.g., 5-10 minutes).

-

Monitor the tumor surface temperature using an infrared thermal imaging camera.

-

Measure the tumor volume and body weight of the mice every few days for a set period (e.g., 15-21 days).

-

At the end of the study, euthanize the mice and harvest the tumors and major organs for histological analysis (e.g., H&E staining).[1][4]

Signaling Pathways and Cellular Mechanisms

The photothermal effect of this compound-based nanoparticles leads to localized hyperthermia, which can induce cancer cell death through various mechanisms, primarily apoptosis and necrosis.[3] The cellular uptake of these nanoparticles is a critical first step. For instance, IR-AFN@PTX-FA nanoparticles have been shown to enter cells via both clathrin-mediated and caveolae-mediated endocytosis, after which they are trafficked to lysosomes.[1]

Upon laser irradiation, the localized heat generated by the this compound nanoparticles within the lysosomes can lead to lysosomal membrane permeabilization, releasing lysosomal enzymes into the cytoplasm and triggering a cascade of events that result in cell death.

Experimental Workflow

A typical experimental workflow for evaluating a novel this compound based photothermal therapy agent involves a series of in vitro and in vivo studies to assess its safety and efficacy.

Conclusion

This compound is a highly promising photothermal agent for cancer therapy due to its strong absorbance in the NIR-II window. Its formulation into various nanoparticle platforms has successfully addressed its inherent hydrophobicity, leading to improved biocompatibility and tumor-targeting capabilities. The combination of this compound-mediated PTT with other treatment modalities, such as chemotherapy, holds great potential for synergistic and more effective cancer treatment. Further research and development in this area are crucial for translating these promising preclinical findings into clinical applications.

References

- 1. Paclitaxel/IR1061-Co-Loaded Protein Nanoparticle for Tumor-Targeted and pH/NIR-II-Triggered Synergistic Photothermal-Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent strategies for nano-based PTT combined with immunotherapy: from a biomaterial point of view [thno.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]